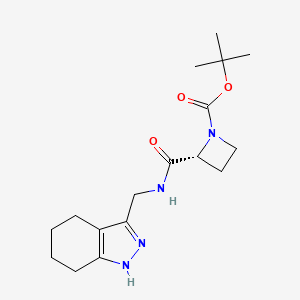![molecular formula C15H24N4O2 B6977204 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B6977204.png)
4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrole ring, a piperidine moiety, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the carbonyl groups can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide may serve as a lead compound for the development of new drugs. Its potential pharmacological activities could include anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-2-carboxamide: Similar structure but with a different position of the carboxamide group.
4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate: An ester derivative with different reactivity and solubility properties.
4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor for further derivatization.
Uniqueness
The uniqueness of 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12-9-16-10-13(12)15(21)18-11-14(20)17-5-8-19-6-3-2-4-7-19/h9-10,16H,2-8,11H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYITZMOSMSOXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)NCC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromo-5-methyl-1H-pyrazol-3-yl)-2-[2-(diethylamino)ethylsulfanyl]acetamide](/img/structure/B6977123.png)
![tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6977124.png)

![4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide](/img/structure/B6977138.png)
![[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone](/img/structure/B6977146.png)
![[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6977159.png)
![1-(4-fluorophenyl)-5-methyl-N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6977166.png)
![tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977169.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6977180.png)
![N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6977206.png)
![tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977207.png)

![1-[(2S)-1-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]pyrrolidin-2-yl]propan-1-one](/img/structure/B6977228.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
